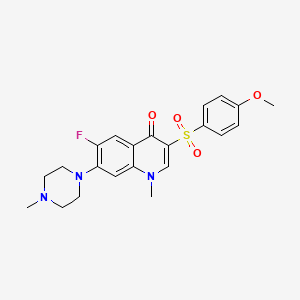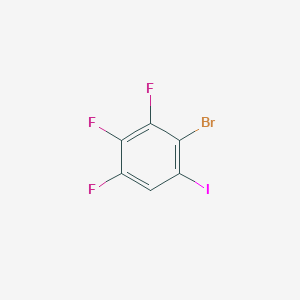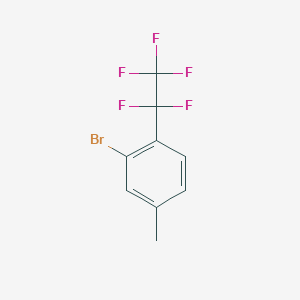
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A study by Reddy et al. (2015) explored the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to the compound , for their potential anticancer activity. They found that some derivatives exhibited significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015).
Synthesis and Structural Studies
Chu and Claiborne (1987) described efficient syntheses of tetrahydroquinoline carboxylic acid derivatives, closely related to the compound of interest, which could have various scientific applications (Chu & Claiborne, 1987). Additionally, Rádl (1997) conducted synthetic studies connected with quinoline derivatives, providing insights into the preparation and structural properties of similar compounds (Rádl, 1997).
Biological Evaluation
Ge et al. (2016) synthesized a series of quinolone derivatives, including compounds structurally similar to the one , and evaluated them as potential topoisomerase I inhibitors, showing promise in anticancer research (Ge et al., 2016).
Antibacterial Activity
Stefancich et al. (1985) discussed the synthesis of fluorinated quinoline derivatives with high broad-spectrum antibacterial activities, a property potentially shared by the compound (Stefancich et al., 1985).
Fluorophore Properties
Hirano et al. (2004) described the novel fluorophore 6-methoxy-4-quinolone, highlighting its strong fluorescence in a wide pH range, suggesting potential applications for the compound as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-24-8-10-26(11-9-24)20-13-19-17(12-18(20)23)22(27)21(14-25(19)2)31(28,29)16-6-4-15(30-3)5-7-16/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRFQLPALMGST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)




![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)
![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)
